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molecular formula C11H17N3 B8631599 4-Piperidin-1-ylmethyl-pyridin-2-ylamine

4-Piperidin-1-ylmethyl-pyridin-2-ylamine

Cat. No. B8631599
M. Wt: 191.27 g/mol
InChI Key: BMPPPNVXIWGGGD-UHFFFAOYSA-N
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Patent
US07196104B2

Procedure details

To a stirred solution of (2-amino-pyridin-4-yl)-piperidin-1-yl-methanone (100 mg, 0.487 mmol) in dry THF (10 mL) at 0° C. was added LAH (1.5 mL, 1.46 mmol) dropwise. The mixture was heated to reflux for 20 h. The resulting mixture was cooled to 0° C. and quenched with H2O (1.5 mL) dropwise followed by 10% NaOH (1.5 mL). Solvent was removed and the residue was partitioned between H2O and CHCl3. The organic layer was washed with H2O, brine, dried over MgSO4. Concentration in vacuo gave a light brown liquid. MS m/z: 192.2 (M+H). Calc'd. for C11H17N3-191.14.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=O)[CH:5]=[CH:4][N:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[N:10]1([CH2:8][C:6]2[CH:5]=[CH:4][N:3]=[C:2]([NH2:1])[CH:7]=2)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=NC=CC(=C1)C(=O)N1CCCCC1
Name
Quantity
1.5 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
quenched with H2O (1.5 mL)
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between H2O and CHCl3
WASH
Type
WASH
Details
The organic layer was washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave a light brown liquid

Outcomes

Product
Name
Type
Smiles
N1(CCCCC1)CC1=CC(=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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